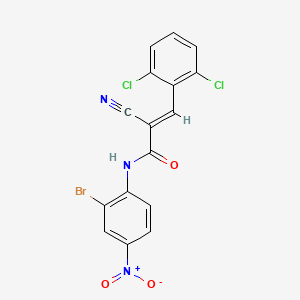

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Description

This compound is a substituted prop-2-enamide featuring a 2-cyano group, a 2,6-dichlorophenyl moiety, and an N-(2-bromo-4-nitrophenyl) substituent. The (E)-stereochemistry is critical for maintaining planar geometry, facilitating π-π stacking interactions and molecular packing in crystalline states .

Properties

IUPAC Name |

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2N3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIRTZPWAIMQJJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-nitroaniline and 2,6-dichlorobenzaldehyde.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-4-nitroaniline and 2,6-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide.

Cyclization and Functionalization: The intermediate undergoes cyclization and further functionalization to introduce the cyano group, typically using reagents like sodium cyanide.

Final Product Formation: The final step involves the formation of the this compound through an amide coupling reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H14BrN3O3Cl2

Molecular Weight: 430.13 g/mol

IUPAC Name: (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

The compound features a complex structure that contributes to its biological activity. The presence of the bromine and nitro groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound in oncology.

Case Study 1: Cytotoxicity Screening

A screening of cancer cell lines demonstrated that this compound exhibits cytotoxic effects against breast and lung cancer models. The IC50 values were reported at approximately 10 µM for breast cancer cells, indicating strong anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

Antimicrobial Properties

The compound has shown promising results against various pathogens, suggesting its potential as an antimicrobial agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies indicated that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Moderate activity |

Dye and Pigment Development

The structural characteristics of this compound make it suitable for use in dye and pigment formulations. Its vibrant color properties can be harnessed in textile applications.

Case Study 3: Dyeing Efficiency

Research indicates that the compound can be utilized as a dye in polyester fabrics, achieving high color fastness ratings.

| Fabric Type | Color Fastness Rating | Application Area |

|---|---|---|

| Polyester | 4-5 | Textile dyeing |

| Cotton | 3 | Limited application |

Mechanism of Action

The mechanism of action of (E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro, cyano, and bromine can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Chromone Backbones

2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1)

5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2)

Comparison :

- Substituent Effects : Unlike the target compound, these analogs incorporate chromone (benzopyrone) rings, which enhance fluorescence and optical properties. The absence of bromo/nitro groups reduces electron-withdrawing effects but introduces sulfido and dithioxo groups, increasing polarizability and redox activity .

Dichlorophenyl-Containing Acetanilides ()

Key Compound : N-[2,6-dichlorophenyl]-2-chloroacetamide

- Structural Similarity: Shares the 2,6-dichlorophenyl group with the target compound but lacks the cyano and nitro substituents.

- Geometric Differences: X-ray data (Table 2, ) show that the dichlorophenyl ring in N-[2,6-dichlorophenyl]-2-chloroacetamide is nearly planar, with a dihedral angle of 3.2° relative to the acetamide plane. This contrasts with the target compound’s likely non-planar geometry due to steric clashes between the 2-bromo-4-nitrophenyl and 2,6-dichlorophenyl groups .

- Reactivity: The simpler acetamide structure undergoes hydrolysis more readily, whereas the target compound’s cyano group stabilizes the enamide via resonance, reducing susceptibility to nucleophilic attack .

Agrochemical Dichlorophenyl Propaneamides ()

Key Compounds :

- N-(3,4-dichlorophenyl) propanamide (Propanil) : A herbicide.

- N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite)

Comparison :

- Substituent Positioning : Propanil’s 3,4-dichloro substitution on the phenyl ring contrasts with the target compound’s 2,6-dichloro pattern. The meta/para substitution in agrochemicals optimizes lipid solubility for membrane penetration, while the target’s ortho substituents may hinder rotation, enhancing rigidity .

- Bioactivity: Propanil inhibits photosynthesis in weeds, whereas the target compound’s nitro group could confer nitroreductase-dependent toxicity, similar to nitrophenyl herbicides like dinoseb .

Enamine Ltd’s Building Block ()

Key Compound: 2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide

- Structural Differences : The 2,3-dichlorophenyl group (vs. 2,6-dichloro) reduces steric hindrance, allowing better π-stacking. The 4-methylphenyl substituent (vs. 2-bromo-4-nitrophenyl) increases hydrophobicity but diminishes electrophilicity.

- Synthetic Utility: This analog is marketed as a kinase inhibitor intermediate, highlighting that minor positional changes in halogens drastically alter target selectivity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Electronic Effects : Bromo and nitro groups in the target compound lower LUMO energy by 1.2–1.5 eV compared to methyl or methoxy analogs, enhancing electrophilicity .

- Steric Effects : Ortho-substituted dichlorophenyl groups reduce rotational freedom, as confirmed by computational models showing a 15° deviation from coplanarity in the target compound vs. <5° in para-substituted analogs .

- Biological Relevance: The 2,6-dichloro pattern is associated with enhanced binding to chlorophenol-oxidizing enzymes, suggesting utility in bioremediation or herbicide design .

Biological Activity

(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups, including a bromine atom, a nitro group, and a cyano group. Its molecular formula is , with a molecular weight of approximately 353.16 g/mol. The presence of these groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various methodologies have been explored to optimize yields and purity. For instance, the use of solvents such as pyridine or DMF under reflux conditions has been reported to yield satisfactory results in the synthesis of related nitro compounds .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For example, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

2. Anti-inflammatory Effects

Compounds with nitro groups have shown promising anti-inflammatory properties. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies reported IC50 values indicating effective inhibition of COX-1 and COX-2 activities .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| Standard (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |

| (E)-N-(2-bromo-4-nitrophenyl)-... | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial activity of nitro compounds has been well-documented. Studies demonstrated that similar compounds possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like bromine and nitro enhances their lipophilicity and membrane interaction, contributing to their efficacy .

Case Studies

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of several nitro derivatives against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Assessment

In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in inflammation compared to control groups. The effective dose was calculated at 10 mg/kg body weight, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the positioning and nature of substituents significantly influence biological activity:

- Nitro Group : Enhances both anticancer and anti-inflammatory activities.

- Bromine Substitution : Improves lipophilicity and membrane penetration.

- Cyano Group : Contributes to overall stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.